4-(6-Chloropyridazin-3-yl)benzaldehyde
Overview
Description
4-(6-Chloropyridazin-3-yl)benzaldehyde is a chemical compound characterized by a benzaldehyde group attached to a pyridazinyl ring substituted with a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde typically involves the following steps:
Bromination: The starting material, 6-chloropyridazine, undergoes bromination to introduce a bromine atom at the 3-position.
Friedel-Crafts Acylation: The brominated pyridazine is then subjected to Friedel-Crafts acylation using benzaldehyde and a Lewis acid catalyst (e.g., aluminum chloride) to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Chloropyridazin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(6-Chloropyridazin-3-yl)benzoic acid
Reduction: 4-(6-Chloropyridazin-3-yl)benzyl alcohol
Substitution: Various substituted pyridazines depending on the nucleophile/electrophile used
Scientific Research Applications
4-(6-Chloropyridazin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical assays to study enzyme activities.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(6-Chloropyridazin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
4-(6-Chloropyridin-3-yl)morpholine
1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Sulfachlorpyridazine
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Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXNMPPQTHFGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661687 | |
Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-19-2 | |
Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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